![molecular formula C23H23N7O2 B4222537 6-{[6-(Benzyloxy)pyridazin-3-YL]oxy}-N2,N2-dimethyl-N4-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4222537.png)
6-{[6-(Benzyloxy)pyridazin-3-YL]oxy}-N2,N2-dimethyl-N4-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Overview
Description
6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyridazine and triazine cores. The benzyloxy group is introduced through a nucleophilic substitution reaction, while the dimethyl and methylphenyl groups are added via alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N,N’,N’-tetramethyl-1,3,5-triazine-2,4-diamine
- 6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-N’-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-(4-methylphenyl)-6-(6-phenylmethoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-16-9-11-18(12-10-16)24-21-25-22(30(2)3)27-23(26-21)32-20-14-13-19(28-29-20)31-15-17-7-5-4-6-8-17/h4-14H,15H2,1-3H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRMPAWPKPNVDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC3=NN=C(C=C3)OCC4=CC=CC=C4)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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